
Febuxostat n-butyl isomer
Overview
Description
Febuxostat n-butyl isomer is a compound with the molecular formula C16H16N2O3S . It is an impurity of Febuxostat, a selective xanthine oxidase inhibitor . The IUPAC name for this compound is 2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis process of Febuxostat involves obtaining 5-Bromo-2-isobutoxybenzonitrile via a substitution of 2-hydroxybenzonitrile and bromoisobutan, followed by bromination with N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of this compound follows a two-compartment model . The initial half-life is approximately 2 hours, and the terminal half-life determined at daily doses of 40 mg or more is 9.4 ± 4.9 hours .Chemical Reactions Analysis
This compound is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .Physical And Chemical Properties Analysis
The molecular weight of this compound is 316.4 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 . The Exact Mass is 316.08816355 g/mol .Scientific Research Applications
Impurity Identification and Characterization
A study detailed the identification of impurities in Febuxostat, including the sec-butyl impurity, using LC-MS/MS techniques. This research is crucial for understanding the impurity profile of Febuxostat drug substance and ensuring its purity and safety for therapeutic use (Kadivar et al., 2011).
Solubility and Bioavailability Enhancement
Research aimed at enhancing the solubility and bioavailability of Febuxostat through the preparation of solid dispersion using polymers. This study demonstrated a significant increase in the drug's solubility and dissolution rate, highlighting the potential for improved therapeutic efficacy (Tang et al., 2018).
Formulation and Evaluation
The development and evaluation of novel formulations, such as orodispersible tablets and nanocrystals, have been a focus of research to improve the administration and effectiveness of Febuxostat. These studies explore innovative approaches to drug delivery, aiming to enhance patient compliance and therapeutic outcomes. For instance, Kumar et al. (2014) worked on formulating and evaluating poorly soluble Febuxostat into orodispersible tablets to enhance its bioavailability and ease of use (Kumar et al., 2014).
Pharmacokinetic and Pharmacodynamic Studies
Clinical pharmacokinetic and pharmacodynamic studies of Febuxostat have been conducted to better understand its metabolic profile, efficacy in lowering urate levels, and safety in patients with gout. Such studies provide essential insights into the drug's action mechanism, optimal dosing strategies, and potential therapeutic advantages over other treatments (Kamel et al., 2017).
Degradation Product Analysis
Investigations into the degradation products of Febuxostat under various conditions have been conducted to understand its stability and potential degradation pathways. This research is vital for developing stable pharmaceutical formulations and ensuring the drug's long-term efficacy and safety (Leng Borong et al., 2012).
Mechanism of Action
Target of Action
The primary target of Febuxostat n-butyl isomer, an impurity of Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high concentrations .
Mode of Action
This compound acts as a selective inhibitor of xanthine oxidase . By binding to this enzyme, it inhibits its activity, thereby reducing the production of uric acid . This interaction results in a decrease in serum uric acid levels .
Biochemical Pathways
The action of this compound affects the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound prevents these conversions, leading to a decrease in uric acid production .
Pharmacokinetics
This compound, like Febuxostat, is expected to have good oral bioavailability . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney . The time course of plasma concentrations follows a two-compartment model . The initial half-life is approximately 2 hours, and the terminal half-life determined at daily doses of 40 mg or more is 9.4 ± 4.9 hours . There is no significant accumulation of the drug during multiple dose administration .
Result of Action
The primary molecular effect of this compound’s action is the reduction of serum uric acid levels . This can relieve symptoms of gout and support long-term control of this condition . At the cellular level, the reduction in uric acid levels can decrease the formation of urate crystals, thereby reducing inflammation and the associated symptoms of gout .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of this compound may be affected by renal impairment . .
Future Directions
Febuxostat, initially developed as a xanthine oxidase inhibitor to address hyperuricemia in gout patients, has evolved into a versatile therapeutic agent with multifaceted applications . Emerging research explores febuxostat’s roles in cardiovascular health, neurological disorders, rheumatoid arthritis, and cancer therapy, driven by its anti-inflammatory and antioxidative properties . Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring .
Biochemical Analysis
Biochemical Properties
Febuxostat n-butyl isomer plays a significant role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This enzyme is crucial in the catabolism of purines, converting hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid, thereby helping to manage conditions like gout . The compound interacts with various biomolecules, including proteins and enzymes, primarily through binding interactions that inhibit enzymatic activity.
Cellular Effects
This compound influences various cellular processes, particularly those related to cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of xanthine oxidase leads to decreased levels of uric acid within cells, which can affect cellular metabolism and reduce oxidative stress . Additionally, this compound has been shown to modulate cell signaling pathways involved in inflammation and oxidative stress responses, thereby impacting gene expression and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of xanthine oxidase. This inhibition is achieved by binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The compound’s binding interactions with xanthine oxidase are highly specific, resulting in a significant reduction in enzymatic activity and subsequent uric acid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on xanthine oxidase, although slight reductions in potency may occur with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as reducing oxidative stress, persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces uric acid levels and oxidative stress without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine catabolism. The compound interacts with enzymes such as xanthine oxidase, inhibiting its activity and thereby reducing the production of uric acid . Additionally, this compound undergoes hepatic metabolism, primarily through glucuronidation and oxidation, resulting in the formation of inactive metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed and distributed primarily in the liver and kidneys, where it exerts its inhibitory effects on xanthine oxidase . Transporters and binding proteins facilitate the compound’s movement across cellular membranes, ensuring its localization to target sites .
Subcellular Localization
This compound is localized within specific subcellular compartments, particularly in the cytoplasm where xanthine oxidase is active . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to xanthine oxidase to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Properties
IUPAC Name |
2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYGOMDVRIXGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


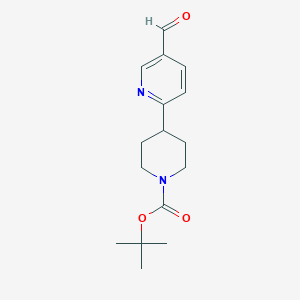


![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)
![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)
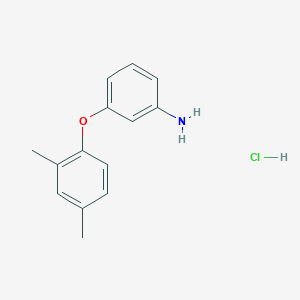
![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)

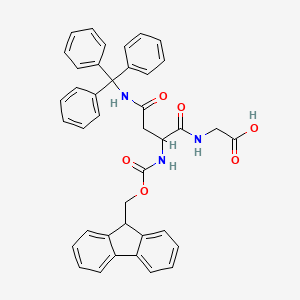
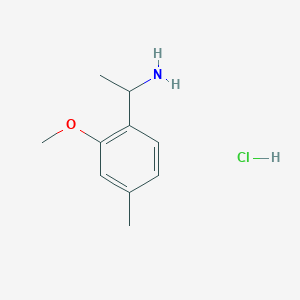
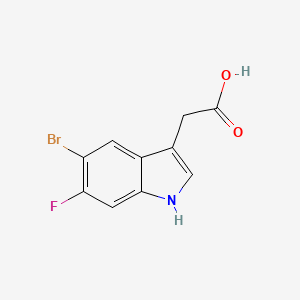
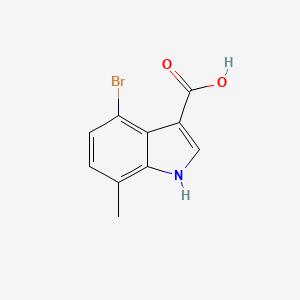

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)
